molecular formula C17H17BrN2O2 B238429 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No. B238429
M. Wt: 361.2 g/mol
InChI Key: POYFTMVNLIUIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is a member of the benzamide class of compounds and has been found to have significant biological activity.

Mechanism Of Action

The mechanism of action of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.

Biochemical And Physiological Effects

Studies have shown that 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth. The compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of novel anti-cancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several potential future directions for the research on 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide. One possible direction is to explore its use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-amino-N-(3-bromo-phenyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired compound.

Scientific Research Applications

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to have significant anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-bromo-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI Key

POYFTMVNLIUIRE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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